molecular formula C3H5ClF2O2 B12086190 2-Chloro-2,2-difluoro-1-methoxyethanol CAS No. 815-08-7

2-Chloro-2,2-difluoro-1-methoxyethanol

Cat. No.: B12086190
CAS No.: 815-08-7
M. Wt: 146.52 g/mol
InChI Key: XZJQWLAQMFMXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These analogs are pivotal in agrochemical, pharmaceutical, and industrial applications due to their unique reactivity and metabolic profiles. For instance, chloro-difluoroacetophenone derivatives (e.g., 2-chloro-2',4'-difluoroacetophenone, CAS 51336-94-8) are intermediates in synthesizing antifungal agents , while methoxy-substituted chloro-difluoroethanones (e.g., 2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone, CAS 1352224-79-3) are explored for anticancer activity .

Properties

CAS No.

815-08-7

Molecular Formula

C3H5ClF2O2

Molecular Weight

146.52 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-methoxyethanol

InChI

InChI=1S/C3H5ClF2O2/c1-8-2(7)3(4,5)6/h2,7H,1H3

InChI Key

XZJQWLAQMFMXTC-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)(F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-methoxyethanol typically involves the reaction of 2-chloro-2,2-difluoroacetophenone with methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-methoxyethanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Substitution: Formation of various substituted ethers or esters.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of simpler alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-methoxyethanol involves its ability to act as a difluoromethylating agent. The compound can transfer difluoromethyl groups to various substrates, thereby modifying their chemical and biological properties. This process often involves the formation of reactive intermediates that facilitate the transfer of the difluoromethyl group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural analogs based on substituent patterns and functional groups:

Compound Name Molecular Formula Functional Groups CAS Number Primary Application Reference
2-Chloro-1-(2,4-difluorophenyl)ethanone C₈H₅ClF₂O Chloro, difluoro, ketone 51336-94-8 Antifungal synthesis
2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone C₉H₆Cl₂F₂O₂ Chloro, difluoro, methoxy, ketone 1352224-79-3 Anticancer research
2-Chloro-1-(3,4-difluorophenyl)ethanol C₈H₇ClF₂O Chloro, difluoro, hydroxyl, aromatic 51336-97-1 Epoxide precursor synthesis
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone C₉H₇ClF₂O Chloro, difluoro, methyl, ketone 89264-09-5 Industrial intermediates

Key Observations :

  • Chloro-difluoro ketones (e.g., CAS 51336-94-8) are common in medicinal chemistry due to their electrophilic reactivity, facilitating nucleophilic substitutions in drug design .
  • Hydroxyl groups (e.g., CAS 51336-97-1) enable further derivatization, such as epoxidation for polymer or pharmaceutical applications .

Physicochemical and Metabolic Properties

Property 2-Chloro-1-(2,4-difluorophenyl)ethanone 2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone 2-Chloro-1-(3,4-difluorophenyl)ethanol
Molecular Weight (g/mol) 190.58 255.04 206.62
Boiling Point Not reported Not reported Not reported
Solubility Lipophilic (organic solvents) Moderate in polar aprotic solvents Hydrophilic (water-miscible)
Metabolic Stability High (resistant to hydrolysis) Moderate (methoxy group susceptible to oxidation) Low (hydroxyl group prone to conjugation)

Key Findings :

  • Lipophilicity : Chloro-difluoro ketones (e.g., CAS 51336-94-8) exhibit high solubility in organic solvents, making them suitable for synthetic organic chemistry .
  • Metabolic Pathways : Methoxy-substituted derivatives (e.g., CAS 1352224-79-3) undergo slower metabolic degradation compared to hydroxylated analogs, as seen in ifosfamide analogs where methoxy groups reduced anticancer activity but maintained metabolic rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.